1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- is a boron-containing compound with significant applications in organic synthesis and materials science. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids with diols to form cyclic boronate esters. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yields and purity .
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Compared to other boron-containing compounds, 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- stands out due to its unique combination of functional groups, which enhance its reactivity and stability. Similar compounds include:
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Known for its use in organic synthesis.
2,4-Diethyl-1,3,2-dioxaborolane: Used in the production of polymers and other materials.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Applied in biological studies and drug development.
These compounds share similar structural features but differ in their specific applications and reactivity profiles, highlighting the versatility of boron-containing compounds in various fields.
Properties
Molecular Formula |
C13H15BClF3O3 |
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Molecular Weight |
322.52 g/mol |
IUPAC Name |
2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BClF3O3/c1-12(2)13(3,4)21-14(20-12)10-8(16)5-7(15)6-9(10)19-11(17)18/h5-6,11H,1-4H3 |
InChI Key |
NBNBFTGNYCWIGN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC(F)F |
Origin of Product |
United States |
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